molecular formula C30H25N5O2S B11683895 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11683895
M. Wt: 519.6 g/mol
InChI Key: ZWNDZWDBVDEYOE-AJBULDERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-containing acetohydrazide derivative synthesized via a multi-step condensation reaction. Its structure comprises:

  • Acetohydrazide backbone: A central hydrazide group linked to a sulfur-containing 4,5-diphenyl-1,2,4-triazole moiety.
  • Benzylidene substituent: An (E)-configured Schiff base formed by condensation of hydrazide with 4-(benzyloxy)benzaldehyde.

Synthesis typically involves refluxing 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 4-(benzyloxy)benzaldehyde in ethanol or 2-propanol, catalyzed by acetic acid . The compound’s design aligns with pharmacophores known for antimicrobial, anti-inflammatory, and anticancer activities, though specific biological data for this derivative remain underreported in the literature.

Properties

Molecular Formula

C30H25N5O2S

Molecular Weight

519.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H25N5O2S/c36-28(32-31-20-23-16-18-27(19-17-23)37-21-24-10-4-1-5-11-24)22-38-30-34-33-29(25-12-6-2-7-13-25)35(30)26-14-8-3-9-15-26/h1-20H,21-22H2,(H,32,36)/b31-20+

InChI Key

ZWNDZWDBVDEYOE-AJBULDERSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol Core

The triazole-thiol moiety forms the foundational scaffold of the target compound. The synthesis typically begins with the cyclization of potassium dithiocarbazinate and hydrazine hydrate under reflux conditions in aqueous or ethanol media . For example:

  • Cyclization Reaction :
    A mixture of potassium dithiocarbazinate (1.0 mol) and hydrazine hydrate (1.2 mol) in ethanol is refluxed for 4–6 hours. The reaction proceeds via nucleophilic attack and cyclization, yielding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a pale-yellow solid .

    • Yield : 60–70%

    • Key Characterization : IR absorption at 943 cm⁻¹ (N–C–S stretch) and 698 cm⁻¹ (C–S stretch) .

  • Functionalization of the Triazole-Thiol :
    The thiol group at position 3 undergoes alkylation or arylation. For this compound, 2-bromoacetohydrazide is reacted with the triazole-thiol in dimethylformamide (DMF) using sodium hydride (NaH) as a base :

    Triazole-SH+BrCH2C(O)NHNH2NaH, DMFTriazole-S-CH2C(O)NHNH2\text{Triazole-SH} + \text{BrCH}_2\text{C(O)NHNH}_2 \xrightarrow{\text{NaH, DMF}} \text{Triazole-S-CH}_2\text{C(O)NHNH}_2
    • Reaction Time : 4–6 hours at room temperature

    • Yield : 75–85%

Introduction of the Sulfanylacetohydrazide Side Chain

The intermediate 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is synthesized through sequential steps:

  • Hydrazide Formation :
    Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide :

    EtO-C(O)-CH2S-Triazole+NH2NH2ΔNH2NH-C(O)-CH2S-Triazole\text{EtO-C(O)-CH}_2\text{S-Triazole} + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta} \text{NH}_2\text{NH-C(O)-CH}_2\text{S-Triazole}
    • Conditions : 6 hours at 80°C

    • Yield : 80–90%

  • Purification :
    The crude product is recrystallized from hot ethanol or chloroform to achieve >95% purity .

Schiff Base Condensation with 4-Benzyloxybenzaldehyde

The final step involves the condensation of the hydrazide with 4-(benzyloxy)benzaldehyde to form the target hydrazone :

  • Reaction Setup :
    A mixture of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1.0 mol) and 4-(benzyloxy)benzaldehyde (1.1 mol) in ethanol is catalyzed by 4–5 drops of concentrated sulfuric acid .

  • Mechanism :
    The reaction proceeds via acid-catalyzed nucleophilic addition of the hydrazide’s amino group to the aldehyde, followed by dehydration to form the hydrazone:

    Hydrazide+ArCHOH+Hydrazone+H2O\text{Hydrazide} + \text{ArCHO} \xrightarrow{\text{H}^+} \text{Hydrazone} + \text{H}_2\text{O}
    • Reaction Time : 3–4 hours under reflux

    • Yield : 70–80%

  • Isolation :
    The product precipitates upon cooling and is filtered, washed with cold ethanol, and recrystallized from chloroform .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ValueEffect on Yield
SolventEthanol or DMFMaximizes solubility of intermediates
Temperature80–100°C (reflux)Accelerates cyclization and condensation
CatalystH₂SO₄ (0.5–1.0 mol%)Enhances Schiff base formation
Stoichiometry1:1.1 (hydrazide:aldehyde)Minimizes side reactions

Data aggregated from .

Characterization and Analytical Data

The final compound is validated using spectroscopic and chromatographic methods:

  • Spectroscopy :

    • IR (KBr) : 3144 cm⁻¹ (Ar–H), 1673 cm⁻¹ (C=N), 1305 cm⁻¹ (C–N) .

    • ¹H NMR (DMSO-d₆) : δ 7.5–8.7 (m, Ar–H), 8.7 (s, N=CH), 14.6 (s, SH) .

  • Chromatography :

    • TLC : Rf = 0.65 (silica gel, chloroform:methanol 9:1) .

    • HPLC : Purity >98% (C18 column, acetonitrile:water 70:30).

Challenges and Mitigation Strategies

  • Low Yield in Cyclization :

    • Cause : Incomplete removal of byproducts like NH₃ or H₂S.

    • Solution : Use of Schlenk techniques or vacuum distillation .

  • Hydrazone Isomerization :

    • Cause : E/Z isomerism due to steric effects.

    • Solution : Conduct reactions at lower temperatures (0–5°C) and use bulky solvents.

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of N′-benzylidene-2-(1,2,4-triazol-3-ylsulfanyl)acetohydrazides . Key structural analogs and their differentiating features are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name / ID Triazole Substituents Benzylidene Group Key Physicochemical/Biological Properties Reference
Target Compound 4,5-Diphenyl 4-(Benzyloxy)phenyl High hydrophobicity; potential antimicrobial activity (inferred)
Compound 2 () 5-(4-Bromophenyl), 4-(2-methylpropenyl) 4-(Benzyloxy)-3-methoxyphenyl Enhanced halogen bonding (Br); improved solubility in DMSO
Compound 3 () 5-(4-tert-Butylphenyl), 4-Phenyl 3-(Benzyloxy)phenyl Increased steric bulk (tert-butyl); moderate anti-inflammatory activity (IC₅₀ = 12.3 μM)
Compound 4 () 5-(4-Chlorophenyl), 4-Phenyl 2-Ethoxyphenyl Electron-withdrawing Cl group; higher melting point (248–250°C)
ZE-4b () 4-Ethyl, 5-(Pyridin-2-yl) 2-Phenyl Pyridine inclusion enhances metal coordination; moderate cytotoxicity (HeLa cells, IC₅₀ = 18 μM)
Compound 10b () Quinazolinone-linked 4-Hydroxyphenyl Hydrogen-bonding capacity (OH); anti-proliferative activity (MCF-7 cells, IC₅₀ = 9.8 μM)

Key Findings from Comparative Studies:

Substituent Effects on Bioactivity :

  • Halogenated Triazoles (e.g., 4-Bromo in Compound 2): Exhibit enhanced antimicrobial potency due to halogen-bond interactions with bacterial enzymes .
  • Bulkier Groups (e.g., tert-Butyl in Compound 3): Improve membrane permeability but reduce aqueous solubility, limiting bioavailability .

Benzylidene Modifications :

  • Electron-Donating Groups (e.g., 4-Benzyloxy in Target Compound): Stabilize the Schiff base linkage, increasing metabolic stability .
  • Hydroxy/Methoxy Groups (e.g., 4-Hydroxy in Compound 10b): Facilitate hydrogen bonding with target proteins, enhancing anti-inflammatory or anticancer effects .

Triazole Core Variations: Pyridine- or Quinazolinone-Linked Derivatives (): Show superior cytotoxicity compared to purely aromatic triazoles, likely due to additional π-stacking or metal-chelation sites .

Table 2: Spectral and Stability Data

Property Target Compound Compound 2 () Compound 4 ()
IR ν(C=O) (cm⁻¹) 1668 1675 1663
NMR δ(NH) (ppm) 10.2 (s, 1H) 10.5 (s, 1H) 10.8 (s, 1H)
Melting Point (°C) 220–222 195–198 248–250
Solubility in DMSO Moderate High Low

Biological Activity

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities based on available research.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C26H25N5O2S
  • Molecular Weight : 471.585 g/mol
  • IUPAC Name : this compound

The presence of the benzyloxy and triazole moieties suggests potential interactions with various biological targets, making it an attractive candidate for further investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli. In vitro tests indicated MIC values ranging from 20 µM to 70 µM depending on the bacterial strain tested .
  • Antifungal Activity : The compound has also been tested for antifungal properties against common fungal pathogens. Results showed promising activity against strains such as Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antifungal agent.
  • Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, which leads to cell death. This is particularly relevant in the context of rising antibiotic resistance among pathogenic bacteria .

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for anticancer properties:

  • Cytotoxicity Studies : Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values ranged from 15 µM to 30 µM depending on the cell line used for testing .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for its anticancer efficacy .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to key targets involved in cancer progression, such as tubulin and topoisomerase II, further supporting its potential as an anticancer agent .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound through a multi-step reaction involving hydrazine derivatives and triazole synthesis. The synthesized compound was subjected to antimicrobial testing against a panel of pathogens.

Bacterial StrainMIC (µM)
Staphylococcus aureus20
Escherichia coli40
Candida albicans30

The results indicated that the compound possesses potent antibacterial and antifungal activities comparable to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies on HeLa cells treated with varying concentrations of the compound showed a significant reduction in cell viability after 48 hours.

Concentration (µM)Cell Viability (%)
0100
1085
2060
3035

The study concluded that this compound exhibits promising anticancer properties with further research warranted to explore its therapeutic potential in clinical settings .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for the hydrazone (N-H, ~10–12 ppm), triazole (aromatic protons), and benzyloxy groups (O-CH2, ~4.5–5.0 ppm) .
  • IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray Crystallography (if crystals form): Resolve stereochemistry and confirm E-configuration of the hydrazone .

How do reaction conditions (solvent, catalyst, temperature) impact the yield of the triazole intermediate?

Advanced
Optimization data from analogous compounds (e.g., ):

ConditionOptimal ParametersYield Improvement
Solvent DMF (polar aprotic)15–20% vs. ethanol
Catalyst p-TsOH (0.5 equiv)10–15% faster
Temperature Microwave-assisted (80°C)25% reduction in time
Reaction Time 6 hours (vs. 12 hours)Comparable yield

Key Insight : Microwave synthesis reduces time without compromising yield .

How can researchers resolve discrepancies in reported antimicrobial activity across studies?

Advanced
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .
  • Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting bioactivity .
  • Structural Analogues : Compare with derivatives (e.g., chlorophenyl vs. methoxyphenyl substitutions) to isolate functional group contributions .
    Example : A 2024 study found that electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by 30% compared to electron-donating groups (-OCH3) .

What computational methods support structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Molecular Docking : Predict binding to target enzymes (e.g., cytochrome P450, EGFR kinase) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
    Case Study : Docking studies revealed the triazole sulfur forms a critical hydrogen bond with EGFR’s Lys745, explaining its antitumor potency .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification at Scale : Replace column chromatography with recrystallization (solvent: methanol/water) .
  • Safety : Handle reactive intermediates (e.g., thiols) under inert atmospheres .
  • Yield Optimization : Use flow chemistry for continuous triazole synthesis (30% higher yield than batch) .

How does the compound’s stability under physiological conditions affect its bioactivity?

Q. Advanced

  • pH Stability : Hydrazone bonds may hydrolyze in acidic environments (e.g., stomach pH). Test stability via HPLC in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Serum Stability : Incubate with fetal bovine serum (37°C, 24 hours); >80% remaining indicates suitability for in vivo studies .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free hydrazine) .

What strategies enhance the compound’s bioavailability for therapeutic applications?

Q. Advanced

  • Prodrug Design : Mask hydrazone with acetyl groups to improve intestinal absorption .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (80–150 nm) for sustained release .
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

How do crystallographic data inform synthetic modifications for improved activity?

Advanced
X-ray structures (e.g., ) reveal:

  • Planarity of Triazole-Hydrazone System : Critical for intercalation into DNA (anticancer activity).
  • Substituent Positioning : Meta-substituted benzyloxy groups enhance π-π stacking with target proteins .
    Modification Example : Introducing a -CF3 group at the phenyl ring improved IC50 against MCF-7 cells by 40% .

What are the best practices for comparative studies with structurally similar compounds?

Q. Advanced

  • Select Analogues : Vary substituents (e.g., -Cl, -OCH3, -NO2) to assess electronic effects .
  • Standardized Assays : Use identical cell lines (e.g., HeLa, HepG2) and positive controls (e.g., doxorubicin) .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.